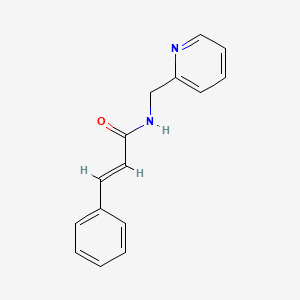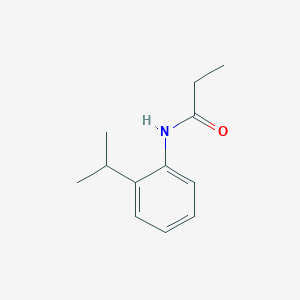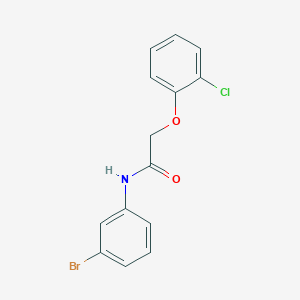
3-phenyl-N-(2-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2-pyridinylmethyl)acrylamide is a compound that has been studied for its molecular structure, synthesis, and properties. It belongs to a class of organic compounds known for their interesting chemical and physical characteristics.
Synthesis Analysis
- The synthesis of related compounds often involves condensation reactions. For example, a novel compound similar to this compound was synthesized from the condensation of phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde (Percino et al., 2014).
- Another synthesis method involved condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
- The molecular structure and packing properties of related compounds have been extensively studied using techniques like NMR, FTIR, and X-ray diffraction. These studies help in understanding the molecular conformation and intermolecular interactions (Percino et al., 2014).
Chemical Reactions and Properties
- Compounds like this compound can undergo various chemical reactions. For instance, cascade annulations of N-(arylsulfonyl)acrylamides with dual C(sp3)-H bonds have been described to produce different types of rings (Hu et al., 2017).
Physical Properties Analysis
- The physical properties, such as optical properties, of these compounds can vary significantly based on their molecular conformation and intermolecular interactions. Different polymorphs of similar compounds have shown unique optical features (Percino et al., 2014).
Chemical Properties Analysis
- The chemical properties of this compound-like compounds can be influenced by their molecular structure. For example, the presence of pyridyl groups can impact the reactivity in cycloaddition reactions (Chuang et al., 2010).
properties
IUPAC Name |
(E)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-11H,12H2,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUSNWUJBBQZDH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5611606.png)
![N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide](/img/structure/B5611608.png)
![4-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5611616.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611622.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5611628.png)
![4-[(3-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611656.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611670.png)
![3-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5611678.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5611685.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5611690.png)

![(4aS*,7aR*)-N-(4-chloro-2-methylphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5611693.png)
![1-(3,5-dimethylphenyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5611696.png)